![molecular formula C23H18N2O5 B2627013 N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 442557-49-5](/img/structure/B2627013.png)

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, other names or identifiers, and its classification (e.g., organic, inorganic, polymer, etc.).

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.科学研究应用

Molecular Modeling and Biological Activity

Molecular Modeling Studies, Synthesis, and Biological Activity of Novel Bisnaphthalimides Bisnaphthalimide derivatives, particularly the N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine and its butylaminoethyl variant, have shown potent growth-inhibitory properties against HT-29 human colon carcinoma. These compounds, due to their molecular structure, engage in significant intermolecular interactions and pi-pi stacking with DNA bases, positioning them as potential DNA topoisomerase II poisons. The derivative N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine notably induces apoptosis mediated by caspase activation at very low concentrations, indicating its potential as a chemotherapeutic agent (Filosa et al., 2009).

Solvation Influence on Reaction Paths

Solvation Controlling Reaction Paths and Gel-Formation in Imide Derivatives Research highlights the influence of solvation on the condensation reactions of 1,8-naphthalic anhydride with different reactants. The solvent used plays a crucial role in determining the product formation and its characteristics, as observed in the creation of gels in mixed solvents such as water and DMSO. This finding underlines the significance of understanding solvent effects in chemical reactions and material formation (Singh & Baruah, 2008).

Synthesis and Physicochemical Characterization

Synthesis, Physicochemical Characterization, Cytotoxicity, Antimicrobial, Anti-inflammatory, and Psychotropic Activity of New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides A series of derivatives were synthesized, characterized, and subjected to biological activity assays. These compounds exhibited a range of activities including sedative, anti-inflammatory, selective cytotoxic effects, NO-induction in tumor cell lines, and antimicrobial actions. The study also attempted to correlate these biological activities with the structural and physicochemical properties of the compounds, revealing specific activity combinations for the synthesized derivatives (Zablotskaya et al., 2013).

Protecting-group-free Total Synthesis

Protecting-group-free Total Synthesis of Isoquinoline Alkaloids by Nickel-catalyzed Annulation This research outlines an efficient methodology for the total synthesis of benzo[c]phenanthridine alkaloids, showcasing a nickel-catalyzed annulation as a key step. The synthesis pathway described provides a concise route to these alkaloids, which are of significant interest due to their biological activities. The process's efficiency and straightforward nature make it a valuable addition to the synthesis of complex organic compounds (Korivi & Cheng, 2010).

Bioactivity of Amide Derivatives

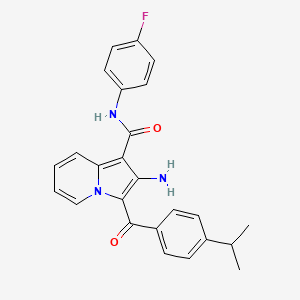

Synthesis and Bioactivity of N-(1,3-dioxo-1h-benzo[de]isoquinolin-2(3h)-yl)-amide Derivatives This paper reports the synthesis of novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives and their evaluation for plant growth-regulating and fungicidal activities. The compounds demonstrated significant promotion of seed germination and seedling growth, along with notable fungicidal activity against various pathogens. These findings highlight the potential agricultural applications of these derivatives (Ju et al., 2016).

安全和危害

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

未来方向

This involves discussing potential future research directions. For example, are there unanswered questions about the compound? Could it have applications in a particular field?

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c26-20(24-15-9-10-18-19(12-15)30-13-29-18)8-3-11-25-22(27)16-6-1-4-14-5-2-7-17(21(14)16)23(25)28/h1-2,4-7,9-10,12H,3,8,11,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDKUUBVGXKTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)

![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)

![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)